molecular formula C18H34O17 B3028450 Melezitose monohydrate CAS No. 207511-10-2

Melezitose monohydrate

Cat. No.: B3028450
CAS No.: 207511-10-2
M. Wt: 522.5 g/mol
InChI Key: CFXAVQUXSYFPDE-ZDVKUAOASA-N
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Description

Melezitose monohydrate, also known as D-(+)-Melezitose monohydrate, is a nonreducing trisaccharide sugar. It is composed of three glucose molecules linked together in a specific arrangement. This compound is commonly found in certain plants, such as cotton and buckwheat, as well as in the honeydew produced by some insect species, including aphids . The molecular formula of this compound is C18H32O16·H2O, and it has a molecular weight of 522.45 g/mol .

Mechanism of Action

Target of Action

Melezitose monohydrate is a non-reducing trisaccharide sugar . Its primary targets are certain insects, particularly aphids such as Cinara pilicornis . These insects utilize melezitose in their metabolic processes .

Mode of Action

Melezitose is produced by many plant sap-eating insects, including aphids, through an enzyme reaction . This compound helps these insects reduce the stress of osmosis by lowering their own water potential . It can be partially hydrolyzed to glucose and turanose, the latter of which is an isomer of sucrose .

Biochemical Pathways

The biochemical pathways affected by melezitose involve the metabolism of sugars and carbohydrates . The production of melezitose by insects is a key step in their metabolic processes . The hydrolysis of melezitose yields glucose and turanose, which can be further metabolized by the insects .

Pharmacokinetics

Given its role in insect metabolism, it is likely that it is readily absorbed and metabolized by these organisms .

Result of Action

The production of melezitose by insects has several beneficial effects. It helps reduce the stress of osmosis by lowering the insects’ water potential . Additionally, melezitose is part of the honeydew produced by these insects, which serves as an attractant for ants and a food source for bees . This is beneficial for the insects as they have a symbiotic relationship with ants .

Action Environment

The action of melezitose is influenced by various environmental factors. For instance, the production of melezitose by insects is likely to be affected by the availability of plant sap, which is their primary food source . Furthermore, the effectiveness of melezitose as an attractant for ants and a food source for bees may be influenced by the presence and abundance of these organisms in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Melezitose monohydrate is typically synthesized through enzymatic reactions involving plant sap-eating insects like aphids. These insects produce melezitose by an enzyme reaction that reduces the stress of osmosis by lowering their own water potential . The synthesis involves the transfer of glucose units to form the trisaccharide structure.

Industrial Production Methods: Industrial production of this compound involves the extraction and purification of the compound from natural sources such as honeydew. The process includes several steps:

Chemical Reactions Analysis

Types of Reactions: Melezitose monohydrate undergoes various chemical reactions, including hydrolysis and fermentation. It can be partially hydrolyzed to glucose and turanose, the latter being an isomer of sucrose .

Common Reagents and Conditions:

    Hydrolysis: This reaction involves the use of water and enzymes such as alpha-glucosidase to break down melezitose into its constituent sugars.

    Fermentation: Specific microorganisms can ferment melezitose to produce various metabolites.

Major Products Formed:

Scientific Research Applications

Melezitose monohydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Melezitose Monohydrate: this compound is unique due to its specific trisaccharide structure and its natural occurrence in honeydew. Unlike sucrose and raffinose, melezitose is produced by enzymatic reactions in insects, making it a valuable compound for studying insect metabolism and symbiotic relationships with plants and other organisms .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16.H2O/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17;/h5-17,19-29H,1-4H2;1H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXAVQUXSYFPDE-ZDVKUAOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10030-67-8
Record name Melezitose monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MELEZITOSE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74671JEQ9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the structural characterization of melezitose monohydrate?

A: this compound is a trisaccharide composed of two glucose units and one fructose unit. While the provided abstracts do not specify its molecular formula or weight, they do indicate its crystalline structure. Research has revealed that the glucose and fructose units within this compound are arranged similarly to those in sucrose []. The crystal structure, solved using a non-centrosymmetric direct method, reveals a lack of intramolecular hydrogen bonds but the presence of two bifurcated hydrogen bonds [].

Q2: What can be said about the stability and material compatibility of this compound?

A: While the provided research does not directly address material compatibility, the study on oxidation by periodate [, ] provides insight into the reactivity and potential stability of this compound under specific chemical conditions. Further research is needed to fully understand its stability profile and compatibility with various materials.

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